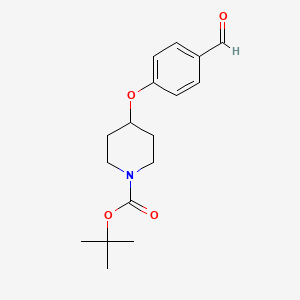

叔丁基 4-(4-甲酰苯氧基)哌啶-1-羧酸酯

概述

描述

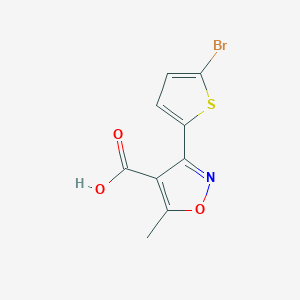

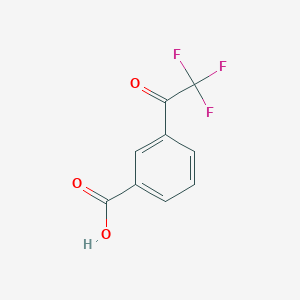

The compound "Tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate" is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group is a common protecting group in organic synthesis, and the formylphenoxy moiety suggests potential reactivity due to the presence of an aldehyde functional group.

Synthesis Analysis

The synthesis of related piperidine carboxylate compounds has been reported in various studies. For instance, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, was achieved through a multi-step process starting from commercially available piperidin-4-ylmethanol. This process included nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% . Similarly, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was used to synthesize tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are valuable synthons for diverse piperidine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined to crystallize in the monoclinic system with specific unit cell parameters, and the molecules were linked through weak intermolecular interactions and aromatic π–π stacking interactions . Another study reported the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, where the piperazine ring adopts a chair conformation and the molecule forms chains in the crystal via C–H⋯O hydrogen bonds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The formyl group in the compound of interest suggests potential for reactions such as condensation to form Schiff bases or further oxidation to carboxylic acids. The tert-butyl group can be deprotected under acidic conditions, providing access to the free carboxylate, which can be used for further functionalization or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from related compounds. For instance, the solubility, melting point, and boiling point are influenced by the substituents on the piperidine ring. The presence of the tert-butyl group generally increases steric bulk, which can affect the compound's reactivity and physical properties. The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, have been studied using computational methods, providing insights into the reactivity and interaction of these molecules with biological targets .

科学研究应用

药物开发中的合成和应用

叔丁基 4-(4-甲酰苯氧基)哌啶-1-羧酸酯及其衍生物已被确定为合成各种药理学重要化合物的关键中间体。例如,一种衍生物在通过涉及酰化、磺化和取代的工艺合成抗癌药物凡德他尼中至关重要 (Wang 等人,2015 年)。另一种衍生物在合成治疗癌症的药物克唑替尼中起着重要作用,合成过程从叔丁基-4-羟基哌啶-1-羧酸酯开始 (Kong 等人,2016 年)。

抗癌药物合成中的中间体

叔丁基 4-甲酰-3,6-二氢吡啶-1(2H)-羧酸酯,一种与叔丁基 4-(4-甲酰苯氧基)哌啶-1-羧酸酯相关的化合物,已被确定为小分子抗癌药物的重要中间体。已经建立了这种化合物的产量高合成方法,这对于新型抗癌疗法的开发具有重要意义 (Zhang 等人,2018 年)。

结构和分子分析

已经对叔丁基哌啶-1-羧酸酯衍生物进行了深入的结构和分子分析,以更好地了解它们的性质。例如,X 射线研究已被用来检查叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-羧酸酯的结构,揭示了晶体结构中分子堆积和氢键的详细信息 (Didierjean 等人,2004 年)。

在合成哌啶衍生物中的作用

叔丁基 4-氧代哌啶-1-羧酸酯及其衍生物用于合成各种哌啶衍生物,这在药物研究中对于开发新药非常重要。这些反应涉及烯丙基化和立体选择性环化等过程,以创建不同的哌啶衍生物 (Moskalenko 和 Boev,2014 年)。

安全和危害

未来方向

While specific future directions for Tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate are not available, similar compounds are being explored for their potential in PROTAC development for targeted protein degradation . This suggests that Tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate could also have potential applications in this area.

属性

IUPAC Name |

tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-8-15(9-11-18)21-14-6-4-13(12-19)5-7-14/h4-7,12,15H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZYGTODZAFRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627152 | |

| Record name | tert-Butyl 4-(4-formylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester | |

CAS RN |

207798-38-7 | |

| Record name | tert-Butyl 4-(4-formylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)